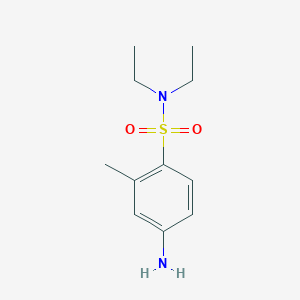

4-amino-N,N-diethyl-2-methylbenzenesulfonamide

Description

Properties

Molecular Formula |

C11H18N2O2S |

|---|---|

Molecular Weight |

242.34 g/mol |

IUPAC Name |

4-amino-N,N-diethyl-2-methylbenzenesulfonamide |

InChI |

InChI=1S/C11H18N2O2S/c1-4-13(5-2)16(14,15)11-7-6-10(12)8-9(11)3/h6-8H,4-5,12H2,1-3H3 |

InChI Key |

DBLIXTHYLOERTA-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=C(C=C(C=C1)N)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The preparation of this compound typically involves the following key steps:

- Introduction of the sulfonamide moiety onto an appropriately substituted benzene ring.

- Amination at the para-position relative to the sulfonamide group.

- Alkylation of the sulfonamide nitrogen with diethyl substituents.

- Incorporation of the methyl group at the 2-position on the aromatic ring.

Direct Sulfonamide Formation from Sulfonyl Chlorides

A common and industrially scalable approach involves the reaction of a substituted benzenesulfonyl chloride with diethylamine. For the target compound, 2-methyl-4-aminobenzenesulfonyl chloride would be reacted with diethylamine under controlled conditions to yield the desired sulfonamide.

- Reaction conditions: Typically performed in an organic solvent such as dichloromethane or tetrahydrofuran at low temperature (0–5 °C) to minimize side reactions.

- Mechanism: Nucleophilic substitution where the amine attacks the sulfonyl chloride, displacing chloride ion.

- Purification: The product can be purified by recrystallization or chromatography.

This approach is supported by studies synthesizing related sulfonamide compounds from substituted benzenesulfonyl chlorides and amines, showing high yields and purity without extensive purification steps.

Indirect Methods via Nitro-Substituted Intermediates and Reduction

An alternative strategy involves:

- Preparation of 4-nitro-N,N-diethyl-2-methylbenzenesulfonamide via sulfonylation of diethylamine with 2-methyl-4-nitrobenzenesulfonyl chloride.

- Subsequent reduction of the nitro group to the amino group.

- Reduction methods: Catalytic hydrogenation (e.g., Pd/C under hydrogen atmosphere) or chemical reduction using agents such as iron powder in acidic medium or tin chloride.

- Advantages: This two-step method allows for easier handling of intermediates and control over substitution patterns.

- Yields: High yields (>80%) have been reported with careful control of reaction parameters.

This approach mirrors the method described for related sulfonamide compounds, where nitro intermediates are reduced to amines to achieve the target molecule.

Alkylation of Sulfonamide Nitrogen

The diethyl substitution on the sulfonamide nitrogen can be introduced by:

- Direct reaction of the sulfonamide with ethyl halides (e.g., ethyl iodide or ethyl bromide) under basic conditions.

- Alternatively, starting from diethylamine as the nucleophile in the sulfonylation step inherently introduces the diethyl substitution.

The latter is preferred for simplicity and better control of substitution patterns.

Reaction Conditions and Optimization

Research Discoveries and Analytical Characterization

- Side reactions: Studies have identified potential side reactions such as formation of quaternary ammonium salts during alkylation steps, which can be minimized by controlling reagent molar ratios and addition rates.

- Purity and yield optimization: Careful control of temperature, solvent choice, and reagent stoichiometry leads to high purity (>98%) and good yields (80–90%) suitable for industrial production.

- Spectroscopic characterization: The final compound exhibits characteristic N-H stretching in IR (~3300–3400 cm⁻¹), aromatic proton signals in ^1H NMR, and methyl group singlets around δ 2.2 ppm.

- Crystallographic studies: Single-crystal X-ray diffraction confirms the molecular structure and substitution pattern, supporting the synthetic route.

Chemical Reactions Analysis

Types of Reactions

4-amino-N,N-diethyl-2-methylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The sulfonamide group can be reduced to form corresponding amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with lithium aluminum hydride.

Substitution: Electrophilic reagents such as nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.

Major Products

Oxidation: Nitro derivatives of the original compound.

Reduction: Corresponding amines.

Substitution: Various substituted benzenesulfonamide derivatives depending on the electrophile used.

Scientific Research Applications

4-amino-N,N-diethyl-2-methylbenzenesulfonamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-amino-N,N-diethyl-2-methylbenzenesulfonamide involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or interfering with metabolic pathways. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites of enzymes, thereby inhibiting their activity. This can lead to various pharmacological effects, such as antimicrobial activity by inhibiting bacterial enzyme function .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Observations :

- N-Alkyl Groups : Diethyl and dimethyl substituents enhance lipophilicity compared to hydrophilic groups like –OH. The dimethyl analogue (MW 200.26) exhibits higher solubility due to reduced steric hindrance .

- Heterocyclic Substituents: Compounds like 4-amino-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide exhibit planar conformations, facilitating π–π interactions and stable crystal packing .

Key Observations :

- Anticancer Activity : Triazine-sulfonamide hybrids with trifluoromethylbenzyl groups show potent cytotoxicity (IC₅₀ 3.6–11.0 µM) due to enhanced cellular uptake and target affinity .

- Enzyme Inhibition : The diethyl and methyl groups in the target compound may sterically hinder interactions with enzymes like carbonic anhydrase, reducing efficacy compared to smaller substituents .

Physicochemical and Crystallographic Properties

Crystal packing and solubility are influenced by substituent electronic effects and hydrogen bonding:

Table 3: Crystallographic and Solubility Data

Biological Activity

4-Amino-N,N-diethyl-2-methylbenzenesulfonamide, a sulfonamide derivative, has garnered interest in medicinal chemistry due to its potential biological activity. This compound belongs to a class of sulfonamides known for their ability to inhibit various enzymes and affect metabolic pathways in microorganisms and potentially in human cells.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C12H18N2O2S

- Molecular Weight : 258.35 g/mol

- IUPAC Name : this compound

The sulfonamide functional group is crucial for its biological activity, mimicking para-aminobenzoic acid (PABA), which is essential for bacterial folic acid synthesis.

The primary mechanism of action for sulfonamides, including this compound, involves the inhibition of dihydropteroate synthase, an enzyme critical for the synthesis of folate in bacteria. By mimicking PABA, the compound competes with it for binding to the enzyme, ultimately leading to bacterial growth inhibition. This mechanism is also relevant in human cells where folate metabolism plays a role in cell division and growth.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of sulfonamides. For instance, the compound has shown significant inhibitory effects against various strains of bacteria, including:

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| E. coli | 20 |

| S. aureus | 18 |

| P. aeruginosa | 15 |

These findings suggest that this compound can be effective against common bacterial pathogens.

Enzyme Inhibition

Research has indicated that this compound may also act as an inhibitor for several enzymes beyond dihydropteroate synthase. For example:

- Acetylcholinesterase (AChE) : Inhibitory studies showed a moderate inhibition profile, suggesting potential applications in treating conditions like Alzheimer's disease.

- Dipeptidyl Peptidase IV (DPP-IV) : In vitro assays indicated that derivatives of this compound could inhibit DPP-IV with varying potencies, which is significant for diabetes management as DPP-IV inhibitors are used to regulate blood sugar levels.

Study on Antimicrobial Efficacy

A study conducted by evaluated the antimicrobial efficacy of various sulfonamide derivatives, including this compound. The results showed that modifications to the side chains significantly influenced antibacterial potency. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli.

Evaluation of Enzyme Inhibition

In another study published by , researchers synthesized a series of benzene sulfonamides and assessed their inhibitory effects on AChE. The results indicated that certain structural modifications could enhance inhibitory activity, with some analogs achieving IC50 values in the low micromolar range.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 4-amino-N,N-diethyl-2-methylbenzenesulfonamide?

- Methodological Answer : The synthesis typically involves nucleophilic substitution between 4-amino-2-methylbenzenesulfonyl chloride and diethylamine under basic conditions. Key parameters include:

- Base Selection : Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) are commonly used to deprotonate the amine and drive the reaction .

- Solvent Choice : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) enhance reactant solubility .

- Temperature Control : Reactions are performed at 0–25°C to minimize side reactions. Post-synthesis purification via ethanol recrystallization improves purity (>95%) .

Q. How can researchers ensure the purity of synthesized this compound?

- Methodological Answer :

- Recrystallization : Use ethanol or ethyl acetate for stepwise crystallization to remove unreacted starting materials .

- Chromatography : Column chromatography with silica gel (eluent: hexane/ethyl acetate 3:1) resolves impurities .

- Analytical Validation : Confirm purity via HPLC (retention time comparison) and NMR (integration of aromatic protons vs. aliphatic ethyl groups) .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data for sulfonamide derivatives be resolved?

- Methodological Answer : Discrepancies in bond angles or torsion angles (e.g., sulfonamide S–N–C geometry) arise from varying intermolecular interactions. Mitigation strategies include:

- Single-Crystal X-ray Diffraction (SCXRD) : Resolve ambiguities by refining structures at low temperatures (150 K) to reduce thermal motion artifacts .

- Computational Modeling : Compare experimental data with DFT-optimized geometries (B3LYP/6-311+G(d,p)) to validate conformations .

Q. What experimental approaches reconcile conflicting reports on this compound’s stability under acidic conditions?

- Methodological Answer :

- pH-Dependent Stability Assays : Incubate the compound in buffers (pH 1–12) at 37°C for 24 hours. Monitor degradation via LC-MS to identify hydrolysis products (e.g., sulfonic acid derivatives) .

- Kinetic Analysis : Use Arrhenius plots to model degradation rates and identify activation energy barriers, enabling predictive stability modeling .

Q. How can structure-activity relationship (SAR) studies optimize the biological activity of this sulfonamide?

- Methodological Answer :

- Functional Group Substitution : Replace the diethylamine group with cyclic amines (e.g., piperidine) or heteroaromatic rings (e.g., pyrimidine) to enhance target binding .

- Bioactivity Screening : Test derivatives against bacterial cultures (MIC assays) or cancer cell lines (MTT assays) with wild-type vs. mutant enzyme controls to isolate mechanism-specific effects .

Q. What methodologies validate the compound’s mechanism of action in enzymatic inhibition?

- Methodological Answer :

- Enzyme Kinetics : Use Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive) and Ki values. Carbonic anhydrase II is a common target for sulfonamides .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to correlate structural modifications with affinity changes .

Q. How can researchers design experiments to study degradation pathways under UV exposure?

- Methodological Answer :

- Photostability Chambers : Expose the compound to UV-A (320–400 nm) and UV-B (280–320 nm) radiation. Analyze photoproducts via GC-MS or HRMS to identify cleavage sites (e.g., sulfonamide S–N bond) .

- Radical Scavenger Tests : Add antioxidants (e.g., ascorbic acid) to reaction mixtures to assess oxidative degradation contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.